1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the 2,5-dimethoxyphenyl and 2-fluorophenyl precursors, followed by the formation of the oxadiazole ring through cyclization reactions. The final step involves the coupling of these intermediates with the pyridinone core under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, scaling up the reactions in batch or continuous flow reactors, and employing purification techniques such as crystallization, chromatography, and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
- 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
Uniqueness
The uniqueness of 1-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O5/c1-30-15-8-9-20(31-2)17(11-15)19(28)13-27-12-14(7-10-21(27)29)23-25-22(26-32-23)16-5-3-4-6-18(16)24/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXKSFLKYIPCRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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